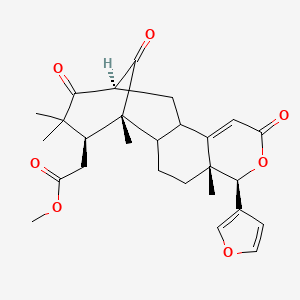
Carapin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carapin is a natural product compound extracted from plants such as Carapa procera, Carapa guyanensis, and Carapa indica. It is known for its antifungal, antibacterial, and wound healing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carapin is typically extracted from the seeds and bark of Carapa species through solvent extraction methods. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: In an industrial setting, the extraction of this compound can be scaled up using large-scale solvent extraction equipment. The process involves grinding the plant material, followed by solvent extraction, filtration, and concentration. The concentrated extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Carapin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
Applications De Recherche Scientifique
Carapin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying the mechanisms of natural product synthesis and reactions.
Biology: It is investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: this compound’s antifungal and antibacterial properties make it a candidate for developing new therapeutic agents.
Industry: this compound is explored for its potential use in the cosmetic and pharmaceutical industries due to its wound healing properties.
Mécanisme D'action
Carapin exerts its effects by activating pregnane X receptor (PXR) and constitutive androstane receptor (CAR). These receptors are transcriptional factors that regulate the expression of genes involved in drug metabolism and inflammation . Activation of PXR and CAR by this compound induces the expression of drug-metabolizing enzymes and inhibits the expression of inflammatory mediators in response to lipopolysaccharide (LPS) .
Comparaison Avec Des Composés Similaires
Santonin: Known for its anthelmintic properties.
Isokobusone: Exhibits similar activation of PXR and CAR.
Carapin stands out due to its unique combination of antifungal, antibacterial, and wound healing properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C27H32O7 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1 |
Clé InChI |
SWTDXMBCOHIACK-HJFYQMTDSA-N |
SMILES isomérique |
C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C |
SMILES canonique |
CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonymes |
carapin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















